Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-
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Overview
Description
Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- is a complex organic compound that features a pyrazine ring, a benzofuran moiety, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction between a suitable diamine and a diketone.
Incorporation of the Pyridine Group: The pyridine group is often introduced through a nucleophilic substitution reaction involving a halogenated pyridine and an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuranyl-3-hydroxyacetones and benzofuran-2-carboxylic acids.
Pyrazine Derivatives: Compounds such as pyrazinamide and its analogs.
Pyridine Derivatives: Compounds like nicotinamide and its derivatives.
Uniqueness
Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its combination of three distinct moieties (pyrazine, benzofuran, and pyridine) in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
CAS No. |
821783-94-2 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C19H16N4O/c1-2-4-17-15(3-1)11-18(24-17)16-12-23-19(13-22-16)21-10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,21,23) |
InChI Key |
BCEGVIBFXCFBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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